1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
A study focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds, explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like EGFR, tubulin, COX-2, and 5-LOX revealed moderate inhibitory effects, with certain compounds showing significant affinity and effects in analgesic and anti-inflammatory assays. This research underscores the therapeutic potential of such compounds in treating various conditions, suggesting a possible application area for the specified chemical compound (M. Faheem, 2018).
Antibacterial Activity
Research into novel oxadiazoles, including those with pyrazole elements, highlighted their antibacterial efficacy. Specific compounds exhibited significant activity against various bacterial strains, suggesting that such structures, including 1-(4-Methoxyphenethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea, could be potent antibacterial agents (N. P. Rai et al., 2009).
Hydrogel Formation and Property Tuning
A study on urea derivatives forming hydrogels in acidic conditions revealed that the morphology and rheology of these gels could be tuned by the identity of the anion, indicating the utility of such compounds in creating materials with specific physical properties (G. Lloyd & J. Steed, 2011).
Antiproliferative Effects in Cancer Research
Research involving (imidazo[1,2-a]pyrazin-6-yl)ureas demonstrated cytostatic activity against non-small cell lung cancer cell lines, suggesting that compounds with similar structures could be investigated for their potential to reactivate mutant p53 in cancer cells, providing a pathway for cancer treatment (M. Bazin et al., 2016).
Synthesis and Antibacterial Activity of Oxadiazoles
A study on the synthesis of oxadiazoles with methoxyphenyl substitutions and their antibacterial activity highlights the potential of such compounds in medicinal chemistry, suggesting applications in developing new antibacterial agents (А. А. Aghekyan et al., 2020).
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-31-18-8-6-16(7-9-18)10-11-26-23(30)27-19-5-3-2-4-17(19)14-21-28-22(29-32-21)20-15-24-12-13-25-20/h2-9,12-13,15H,10-11,14H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSVPVTWFSQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.